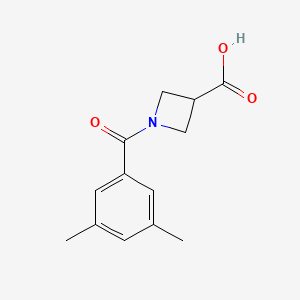

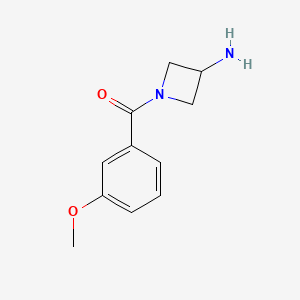

1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid

Overview

Description

Synthesis Analysis

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . They can be readily functionalized via enolization at the 3-position in the presence of LDA .Molecular Structure Analysis

The molecular formula of 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid is C13H15NO3. Its molecular weight is 233.26 g/mol.Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization by N–C bond cleavage .Physical And Chemical Properties Analysis

The physical state of azetidine-3-carboxylic acid, a related compound, is solid . It is soluble in water . The melting point is 275 °C (dec.) .Scientific Research Applications

Medicinal Chemistry

1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid: is a valuable compound in medicinal chemistry due to its azetidine core, which is a key pharmacophore in many bioactive molecules . Azetidines are known for their presence in various drugs, such as antihypertensive agents and kinase inhibitors, due to their unique balance of ring strain and stability . This compound can be used to synthesize novel derivatives with potential therapeutic applications.

Agriculture

In the field of agriculture, azetidine derivatives serve as chemical hybridizing agents . They can be used to create new strains of crops with desirable traits such as disease resistance or increased yield. The azetidine ring’s reactivity can be harnessed to produce compounds that interact with plant biology in beneficial ways.

Material Science

Azetidine derivatives, including 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid , can be used in material science for the development of new polymers with unique properties . These materials could have applications ranging from antimicrobial coatings to CO2 adsorption and non-viral gene transfection.

Biochemistry

In biochemistry, azetidine-containing compounds are used to study enzyme-substrate interactions and to develop inhibitors for specific biochemical pathways . The azetidine ring’s reactivity allows for the creation of tightly binding and highly specific biochemical tools.

Pharmacology

Pharmacologically, azetidine derivatives are explored for their potential as building blocks in drug discovery . Their strained yet stable structure makes them suitable for creating compounds that can modulate biological targets, leading to the development of new medications.

Organic Synthesis

1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid: is a versatile starting material in organic synthesis . It can be used to construct complex molecules through various synthetic routes, including cyclization, nucleophilic substitution, and cycloaddition reactions. Its incorporation into larger molecules can impart unique structural and reactivity features.

Safety and Hazards

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . Among the most important developments are the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Mechanism of Action

Target of Action

It is known that azetidine derivatives are valuable compounds in pharmaceutical and agrochemical research .

Mode of Action

It is known that azetidine-3-carboxylic acid is a non-cleavable linker used in the synthesis of antibody-drug conjugates (adcs) and is also an alkyl chain-based protac linker that can be used in the synthesis of protacs .

Biochemical Pathways

It is known that adcs and protacs, which can be synthesized using azetidine-3-carboxylic acid, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Result of Action

It is known that adcs and protacs, which can be synthesized using azetidine-3-carboxylic acid, have the ability to selectively degrade target proteins .

properties

IUPAC Name |

1-(3,5-dimethylbenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-3-9(2)5-10(4-8)12(15)14-6-11(7-14)13(16)17/h3-5,11H,6-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCSHNUICBDTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CC(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Dimethylamino)benzoyl]azetidin-3-amine](/img/structure/B1469097.png)

![3-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)butan-1-amine](/img/structure/B1469108.png)

![3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469110.png)

![3-methyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469111.png)

![1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1469114.png)

![1-[(4-Ethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469115.png)

![1-[(3-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469116.png)